Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is primarily used in the synthesis of various glycosides and oligosaccharides. This compound is notable for its role in carbohydrate chemistry, particularly in the synthesis of beta-mannopyranosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The benzylidene and benzyl groups are used as protective groups to ensure selective reactions at specific positions on the mannopyranoside ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, deprotection, and functional group transformations .
Types of Reactions:
Oxidation: The thiol group in Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove protective groups or to reduce the thiol group to a sulfide.
Substitution: The benzyl and benzylidene groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfoxides and sulfones: from oxidation reactions.
Deprotected mannopyranosides: from reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is widely used in scientific research for the synthesis of complex carbohydrates. Its applications include:
Chemistry: Synthesis of glycosides and oligosaccharides for studying carbohydrate-protein interactions.
Biology: Investigation of carbohydrate metabolism and enzyme specificity.
Medicine: Development of carbohydrate-based drugs and vaccines.
Industry: Production of glycosylated compounds for various industrial applications.
Wirkmechanismus
The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-beta-D-mannopyranoside
- Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside
- 4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside
Uniqueness: Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is unique due to its specific protective groups and thiol functionality, which make it particularly useful for the synthesis of beta-mannopyranosides. Its structure allows for selective reactions, making it a valuable tool in carbohydrate chemistry .
Eigenschaften
Molekularformel |
C29H32O5S |
---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3 |
InChI-Schlüssel |
JDBLGLZAAWCNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.